

# In Vivo Xenograft Models of UNC2025

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## Compound Focus: UNC2025

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The tables below summarize the core methodologies and quantitative findings from key preclinical studies utilizing **UNC2025** in mouse xenograft models.

**Table 1: Model Systems and Treatment Protocols**

Model Type	Cell Lines / Patient Samples	Mouse Strain	Dosing Regimen	Key Experimental Endpoints
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| **Leukemia Models** | 697 B-ALL cells, NOMO-1 AML cells, primary AML patient samples [1] | NOD.Cg-*Prkdc*<sup>scid</sup> *Il2rg*<sup>tm1Wjl</sup>/SzJ (NSG) or NOD.Cg-*Prkdc*<sup>scid</sup> *Il2rg*<sup>tm1Wjl</sup> Tg(CMV-IL3,CSF2,KITLG)1Eav/MloySzJ (NSGS) [1] | **UNC2025**: Administered orally once daily at 10 ml/kg [1]. **Methotrexate** (for combo): 5 ml/kg via intraperitoneal injection [1]. | - Tumor burden (via bioluminescence imaging for luciferase-expressing cells) [1].

- Survival (time to meet euthanasia criteria) [1].
- Human CD45+ cell count in blood, spleen, and bone marrow (for patient-derived xenografts) [1]. || **Solid Tumor Models** (HNSCC, TNBC, NSCLC) | UW-SCC1 PDX, UM-SCC1, MDA-MB-231 [2] | Female athymic nude mice [2] | **UNC2025** and **R428 (AXL inhibitor)**: Administered orally twice daily, 5 days/week [2]. | - Tumor volume (measured via caliper) [2].
- Analysis of biochemical markers in tumors post-treatment [2]. |

**Table 2: Key Quantitative Findings from In Vivo Studies**

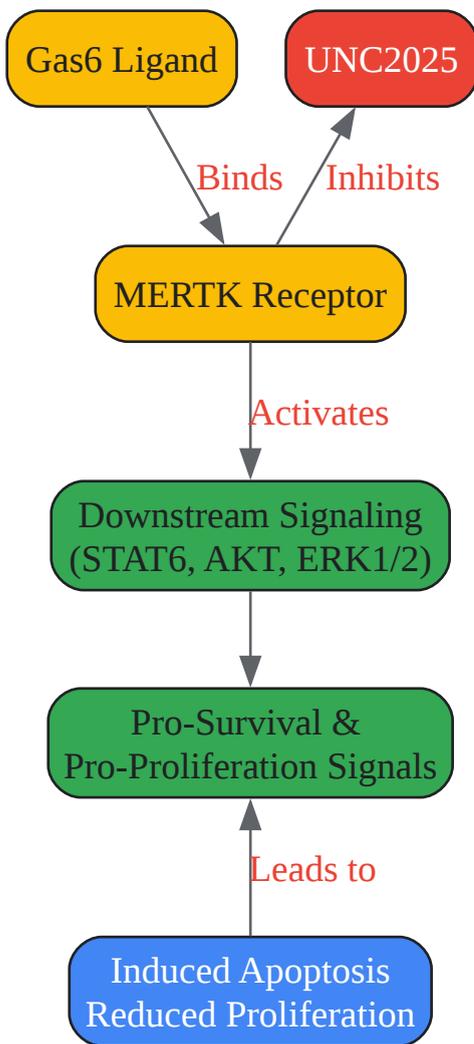
Study Model	Treatment	Key Findings
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| **Leukemia Xenografts** [1] | **UNC2025** (monotherapy) | - Dose-dependent decrease in tumor burden.

- Consistent **two-fold increase in median survival**, regardless of initial disease burden.
- Induced **disease regression** in a patient-derived AML xenograft model. | | **Leukemia Xenografts** [1] | **UNC2025** + Methotrexate | - **Increased sensitivity to methotrexate** in vivo.
- Suggests potential for combination therapy to enhance efficacy or reduce chemotherapy dose. | | **Solid Tumor Xenografts** [2] | **UNC2025** + R428 (AXL inhibitor) | - **Dual targeting of MERTK and AXL** resulted in reduced tumor growth compared to single-agent treatments.
- Overexpression of MERTK conferred resistance to AXL-targeting agents, which was overcome by adding **UNC2025**. |

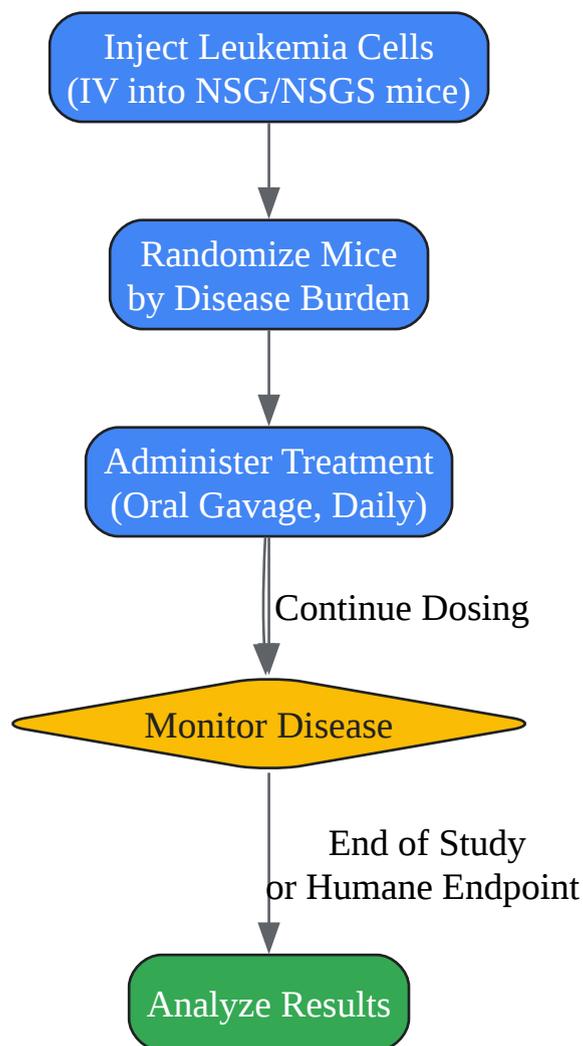
## **UNC2025 Mechanism of Action and Experimental Workflow**

The following diagrams illustrate the molecular mechanism of **UNC2025** and a generalized workflow for conducting the xenograft studies.



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*Diagram 1: Mechanism of **UNC2025** Action. **UNC2025** potently inhibits MERTK kinase activity, blocking pro-survival signaling pathways and leading to apoptosis and reduced proliferation in cancer cells [1].*



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Diagram 2: *In Vivo Leukemia Xenograft Workflow*. General workflow for evaluating **UNC2025** efficacy in leukemia xenograft models, from cell inoculation to data analysis [1].

## Key Experimental Considerations

- **Pharmacokinetics:** **UNC2025** has favorable drug properties for in vivo work, including **100% oral bioavailability** and a half-life of approximately **3.8 hours in mice**, enabling once-daily dosing [1] [3].
- **Pharmacodynamics:** Orally administered **UNC2025** effectively inhibits MERTK phosphorylation in bone marrow leukemic blasts for up to 24 hours, confirming potent target engagement at the disease site [1] [3].
- **Therapeutic Synergy:** The observed synergy between **UNC2025** and conventional chemotherapy (e.g., methotrexate) or other targeted agents (e.g., AXL inhibitors) supports its development as a

combination therapy agent [1] [2].

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## References

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